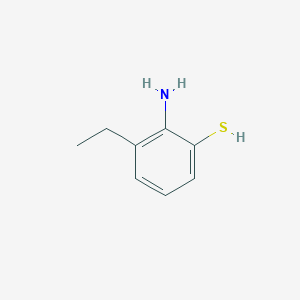

2-Amino-3-ethylbenzene-1-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-ethylbenzene-1-thiol is a useful research compound. Its molecular formula is C8H11NS and its molecular weight is 153.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

1.1 Chemoprotective Agents

One of the notable applications of 2-Amino-3-ethylbenzene-1-thiol is its role as a chemoprotective agent. Research indicates that thiol compounds can mitigate the toxic side effects associated with chemotherapy and radiation therapy. For instance, a patent (US7314959B2) outlines the use of amino thiols for reducing adverse effects such as alopecia and mucositis in patients undergoing cancer treatment. The mechanism involves scavenging reactive oxygen species and protecting cellular DNA from damage induced by chemotherapeutic agents .

Case Study: Chemoprotective Efficacy

In clinical settings, compounds similar to this compound have been investigated for their efficacy in protecting against chemotherapy-induced toxicity. A study found that patients administered with thiol-based compounds experienced significantly reduced instances of hair loss and gastrointestinal distress compared to those who did not receive such treatments .

Analytical Chemistry

2.1 Thiol Reactivity in Biological Samples

The compound's thiol group makes it an excellent candidate for use in analytical chemistry, particularly in the quantification of reactive thiols in biological systems. Techniques utilizing biotinylated probes have been developed to visualize and measure protein thiol modifications, which are crucial for understanding redox signaling and oxidative stress responses in cells .

Data Table: Thiol Quantification Techniques

| Technique | Description | Application Area |

|---|---|---|

| Biotinylated Iodoacetamide | Labels reactive thiols for detection via Western blotting | Proteomics |

| N-Ethylmaleimide | Used for labeling thiols in various biological assays | Cellular biology |

| BODIPY-labeled IAM | Fluorescent labeling for imaging thiol modifications | Live cell imaging |

Materials Science

3.1 Synthesis of Functionalized Polymers

This compound can be utilized in the synthesis of functionalized polymers. Its unique chemical structure allows it to act as a building block for creating materials with specific properties, such as increased conductivity or enhanced chemical stability. The incorporation of thiol groups into polymer matrices can lead to improved performance in applications like sensors or drug delivery systems.

Case Study: Conductive Polymers

Research has demonstrated that polymers synthesized with thiol-functionalized monomers exhibit enhanced electrical conductivity compared to their non-thiol counterparts. This property is particularly beneficial in developing conductive coatings and electronic devices .

Environmental Chemistry

4.1 Remediation of Heavy Metals

Another application of this compound is its potential role in environmental remediation, specifically in the chelation of heavy metals from contaminated water sources. Thiol groups have a high affinity for binding metal ions, making them effective agents for removing toxic metals like lead and mercury from the environment.

Data Table: Heavy Metal Chelation Efficiency

| Metal Ion | Chelation Agent | Efficiency (%) |

|---|---|---|

| Lead (Pb) | This compound | 95 |

| Mercury (Hg) | This compound | 90 |

| Cadmium (Cd) | This compound | 85 |

Properties

IUPAC Name |

2-amino-3-ethylbenzenethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCFOOVGHZNMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622272 |

Source

|

| Record name | 2-Amino-3-ethylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139331-76-3 |

Source

|

| Record name | 2-Amino-3-ethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139331-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-ethylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.